molecular formula C23H26N4O3S B2487053 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine CAS No. 1021035-96-0

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

Cat. No.: B2487053
CAS No.: 1021035-96-0
M. Wt: 438.55
InChI Key: YZJRIWDOWMMBDC-UHFFFAOYSA-N
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Description

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a piperazine ring and sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
  • 3-(4-((2-Methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
  • 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(phenyl)pyridazine

Uniqueness

The uniqueness of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of a methoxy group, methyl group, and sulfonyl group on the piperazine ring, along with the pyridazine core, makes it a valuable molecule for various applications and studies.

Properties

IUPAC Name

3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-17-4-7-19(8-5-17)20-9-11-23(25-24-20)26-12-14-27(15-13-26)31(28,29)22-16-18(2)6-10-21(22)30-3/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJRIWDOWMMBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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